molecular formula C16H23BrN2O2 B1589714 tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate CAS No. 443998-65-0

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Cat. No. B1589714
M. Wt: 355.27 g/mol
InChI Key: ZDCRNXMZSKCKRF-UHFFFAOYSA-N
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Description

This compound is a piperidine organic compound . It is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .


Synthesis Analysis

The synthesis of this compound can be achieved from N-(tert-Butoxycarbonyl)-4-piperidone and 4-Bromoaniline . It is also noted that this compound is a precursor in the synthesis of fentanyl, a synthetic opioid .


Molecular Structure Analysis

The molecular formula of this compound is C16H23BrN2O2 . The molecular weight is 355.28 g/mol .


Chemical Reactions Analysis

This compound is used as a precursor in the synthesis of fentanyl and its analogues . It is also used as a semi-flexible linker in PROTAC development for targeted protein degradation .

Scientific Research Applications

  • Illicit Fentanyl Manufacture

    • Field : Forensic Chemistry
    • Application : This compound is one of the precursors used in the most common synthesis routes for illicit fentanyl manufacture .
    • Method : The specific methods of application or experimental procedures are not disclosed due to the sensitive nature of this information .
    • Results : The use of this precursor has contributed to the opioid crisis in North America .
  • Synthesis of Biologically Active Compounds

    • Field : Organic Chemistry
    • Application : This compound serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
    • Method : The compound was synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .
    • Results : The newly synthesized compounds were characterized by spectral data .
  • PROTAC Development

    • Field : Medicinal Chemistry
    • Application : This compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
    • Method : The specific methods of application or experimental procedures are not disclosed .
    • Results : The use of this compound has contributed to the development of PROTACs .
  • International Control of Illicit Fentanyl Manufacture

    • Field : Forensic Chemistry
    • Application : This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues .
    • Method : The specific methods of application or experimental procedures are not disclosed due to the sensitive nature of this information .
    • Results : Placing the precursors of the most common synthesis routes used in illicit fentanyl manufacture under international control gives governments the necessary legal base to seize illicit shipments of these chemicals .
  • Protein Degrader Building Blocks

    • Field : Biochemistry
    • Application : This compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
    • Method : The specific methods of application or experimental procedures are not disclosed .
    • Results : Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
  • Synthesis of Niraparib

    • Field : Medicinal Chemistry
    • Application : This compound is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
    • Method : The specific methods of application or experimental procedures are not disclosed .
    • Results : The use of this compound has contributed to the development of Niraparib .
  • International Control of Illicit Fentanyl Manufacture

    • Field : Forensic Chemistry
    • Application : This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues .
    • Method : The specific methods of application or experimental procedures are not disclosed due to the sensitive nature of this information .
    • Results : Placing the precursors of the most common synthesis routes used in illicit fentanyl manufacture under international control gives governments the necessary legal base to seize illicit shipments of these chemicals .
  • Protein Degrader Building Blocks

    • Field : Biochemistry
    • Application : This compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
    • Method : The specific methods of application or experimental procedures are not disclosed .
    • Results : Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
  • Synthesis of Niraparib

    • Field : Medicinal Chemistry
    • Application : This compound is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
    • Method : The specific methods of application or experimental procedures are not disclosed .
    • Results : The use of this compound has contributed to the development of Niraparib .

Safety And Hazards

This compound is a precursor in the synthesis of fentanyl, a synthetic opioid that has been associated with a significant number of overdose deaths . Therefore, its handling and use are subject to stringent controls.

Future Directions

Given its role as an intermediate in the synthesis of Niraparib and its use in PROTAC development, future research may focus on its potential applications in drug development and targeted protein degradation .

properties

IUPAC Name

tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCRNXMZSKCKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458909
Record name tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

CAS RN

443998-65-0
Record name tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidone (5.00 g) and 4-bromoaniline (4.11 g) was treated in the same manner as described in Example 37 to give white crystalline powder of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.11 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Using similar reaction conditions as described in step-iii of example-133, tert-butyl 4-oxopiperidine-1-carboxylate (3 gm, 15.0 mmol) and 4-bromoaniline (2.59 gm, 15.0 mmol) were reacted using Na(OAc)3BH (105 mg, 0.494 mmol) and 3 drops of acetic acid in dichloroethane (80 mL) to afford 6.7 gm (crude) of the titled compound. MS: m/z=256.8 (M-Boc+1).
[Compound]
Name
step-iii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.59 g
Type
reactant
Reaction Step Three
Quantity
105 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Synthesis routes and methods IV

Procedure details

Using general procedure A, 4-bromoaniline (1.23 g, 7.13 mmol) and 1-Boc-4-piperidone (1.42 g, 7.13 mmol) afforded 4-(4-bromo-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester (6.5 g, 53%).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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